Cas no 1235102-84-7 (phenyl 4-({2-(methylsulfanyl)pyridin-3-ylformamido}methyl)piperidine-1-carboxylate)

Phenyl 4-({2-(methylsulfanyl)pyridin-3-ylformamido}methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core functionalized with a phenyl carbamate group and a 2-(methylsulfanyl)nicotinamide substituent. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the development of bioactive molecules. The methylsulfanyl and carbamate moieties may enhance binding affinity and metabolic stability, while the piperidine scaffold offers conformational flexibility for target engagement. Its well-defined synthetic route allows for scalable production with high purity, making it suitable for research applications in drug discovery and pharmacological studies. The compound’s modular design also permits further derivatization for structure-activity relationship exploration.
phenyl 4-({2-(methylsulfanyl)pyridin-3-ylformamido}methyl)piperidine-1-carboxylate structure
1235102-84-7 structure
Product Name:phenyl 4-({2-(methylsulfanyl)pyridin-3-ylformamido}methyl)piperidine-1-carboxylate
CAS No:1235102-84-7
MF:C20H23N3O3S
MW:385.47992348671
CID:6020370
PubChem ID:49689030
Update Time:2025-05-22

phenyl 4-({2-(methylsulfanyl)pyridin-3-ylformamido}methyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • phenyl 4-({2-(methylsulfanyl)pyridin-3-ylformamido}methyl)piperidine-1-carboxylate
    • UNFCBFGIGMETRZ-UHFFFAOYSA-N
    • 1235102-84-7
    • phenyl 4-({[2-(methylsulfanyl)pyridin-3-yl]formamido}methyl)piperidine-1-carboxylate
    • phenyl 4-[[(2-methylsulfanylpyridine-3-carbonyl)amino]methyl]piperidine-1-carboxylate
    • F5033-3648
    • VU0631408-1
    • AKOS024492220
    • phenyl 4-((2-(methylthio)nicotinamido)methyl)piperidine-1-carboxylate
    • Inchi: 1S/C20H23N3O3S/c1-27-19-17(8-5-11-21-19)18(24)22-14-15-9-12-23(13-10-15)20(25)26-16-6-3-2-4-7-16/h2-8,11,15H,9-10,12-14H2,1H3,(H,22,24)
    • InChI Key: UNFCBFGIGMETRZ-UHFFFAOYSA-N
    • SMILES: N1(C(OC2=CC=CC=C2)=O)CCC(CNC(C2=CC=CN=C2SC)=O)CC1

Computed Properties

  • Exact Mass: 385.14601278g/mol
  • Monoisotopic Mass: 385.14601278g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 491
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 96.8Ų

phenyl 4-({2-(methylsulfanyl)pyridin-3-ylformamido}methyl)piperidine-1-carboxylate Pricemore >>

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phenyl 4-({2-(methylsulfanyl)pyridin-3-ylformamido}methyl)piperidine-1-carboxylate Related Literature

Additional information on phenyl 4-({2-(methylsulfanyl)pyridin-3-ylformamido}methyl)piperidine-1-carboxylate

Phenyl 4-({2-(Methylsulfanyl)Pyridin-3-Ylformamido}Methyl)Piperidine-1-Carboxylate: A Comprehensive Overview

The compound phenyl 4-({2-(methylsulfanyl)pyridin-3-ylformamido}methyl)piperidine-1-carboxylate, identified by the CAS number 1235102-84-7, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug design and material science.

At its core, the molecule consists of a piperidine ring, a six-membered cyclic amine, which serves as a versatile scaffold for various functional groups. The piperidine ring is substituted at the 4-position with a formamido group linked to a pyridine moiety. The pyridine ring itself is substituted at the 2-position with a methylsulfanyl group, introducing sulfur into the structure, which can significantly influence the compound's electronic properties and reactivity.

Recent studies have highlighted the importance of such heterocyclic compounds in medicinal chemistry, particularly in the development of bioactive agents targeting specific cellular pathways. The presence of both nitrogen and sulfur atoms in the structure suggests potential for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding affinity in biological systems.

The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, condensations, and cyclizations. Researchers have explored various strategies to optimize the synthesis process, focusing on improving yield and purity while minimizing environmental impact. These efforts are aligned with the growing emphasis on sustainable chemistry practices in modern research.

In terms of applications, phenyl 4-({2-(methylsulfanyl)pyridin-3-ylformamido}methyl)piperidine-1-carboxylate has shown promise as a precursor for more complex molecules with therapeutic potential. Its ability to act as a building block for drug candidates makes it valuable in combinatorial chemistry and high-throughput screening campaigns.

Moreover, the compound's stability under various conditions has been extensively studied, providing insights into its suitability for different chemical transformations. Its thermal stability and resistance to hydrolysis are particularly advantageous for large-scale manufacturing processes.

Recent advancements in computational chemistry have enabled detailed modeling of this compound's electronic structure and interaction patterns. These studies have revealed that the methylsulfanyl group plays a critical role in modulating the compound's electronic properties, potentially enhancing its bioavailability when used as a drug candidate.

In conclusion, phenyl 4-({2-(methylsulfanyl)pyridin-3-ylformamido}methyl)piperidine-1-carboxylate represents a fascinating example of how modern organic synthesis can yield compounds with intricate architectures and diverse functionalities. Its continued exploration will undoubtedly contribute to further innovations in chemical research and development.

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